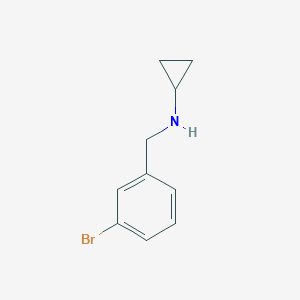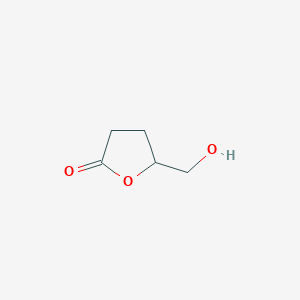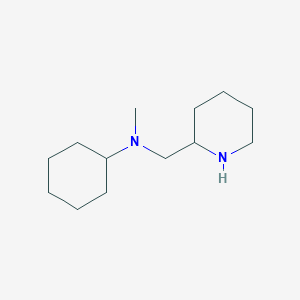![molecular formula C16H18N2O4S B183738 N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide CAS No. 5861-33-6](/img/structure/B183738.png)
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide, also known as MSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSA belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antitumor properties.
Aplicaciones Científicas De Investigación
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide involves its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide binds to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide to bicarbonate ion, which leads to a decrease in pH and an increase in intracellular acidity. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and inflammation.
Efectos Bioquímicos Y Fisiológicos
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction in pH, and induction of apoptosis. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied, and its mechanism of action is well understood, which makes it an ideal candidate for further research. However, one of the limitations of using N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in lab experiments is its potential toxicity, which requires careful handling and dosage control.
Direcciones Futuras
There are several future directions for research on N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide, including its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide. Additionally, the development of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide derivatives with improved efficacy and reduced toxicity is an area of active research. Furthermore, the use of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its side effects.
Conclusion
In conclusion, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide is a chemical compound with significant potential for therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields with excellent purity. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied for its potential anticancer, anti-inflammatory, and neuroprotective effects. Its mechanism of action involves the inhibition of carbonic anhydrase activity, which leads to a decrease in pH and an increase in intracellular acidity. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction in pH, and induction of apoptosis. Its advantages for lab experiments include its high purity and stability, while its potential toxicity is a limitation that requires careful handling and dosage control. Finally, several future directions for research on N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide include its potential therapeutic applications, the elucidation of its molecular mechanisms, the development of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide derivatives, and the use of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide involves the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then acetylated with acetic anhydride to form N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide. This synthesis method has been optimized to achieve high yields of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide with excellent purity.
Propiedades
Número CAS |
5861-33-6 |
|---|---|
Nombre del producto |
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
Fórmula molecular |
C16H18N2O4S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-14-5-9-16(10-6-14)23(20,21)17-11-13-3-7-15(22-2)8-4-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
Clave InChI |
WRGPRSDEFKQVAH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



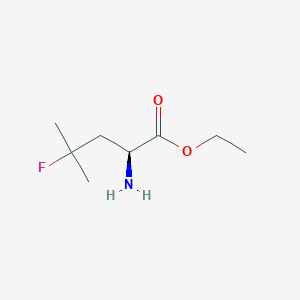
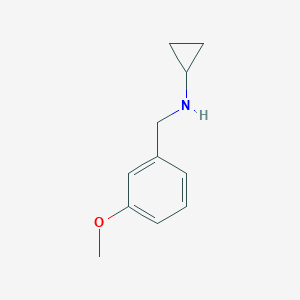
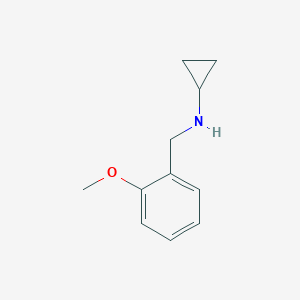
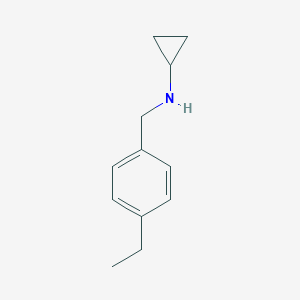
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
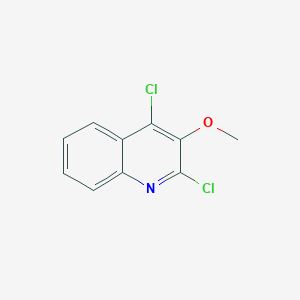
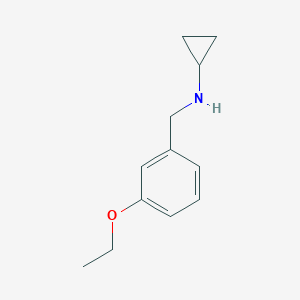
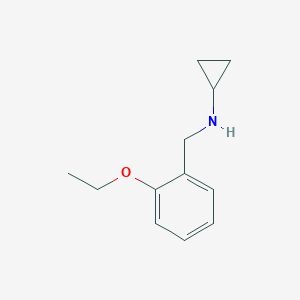

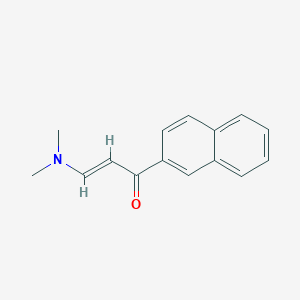
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
